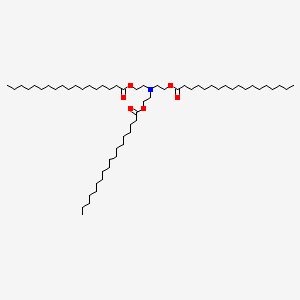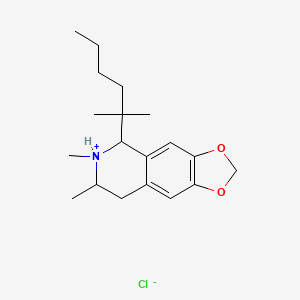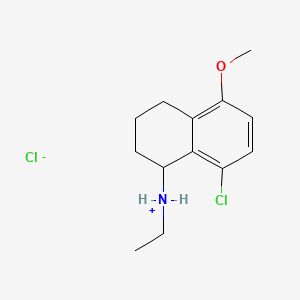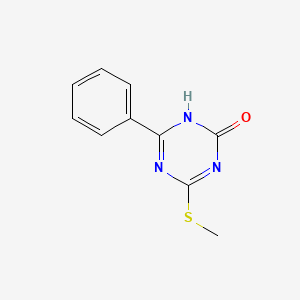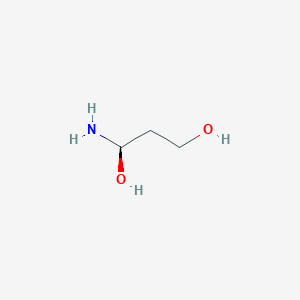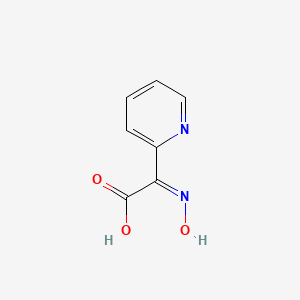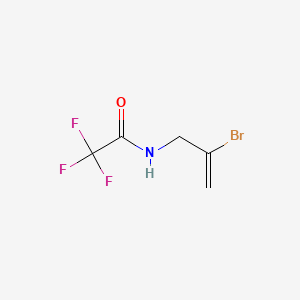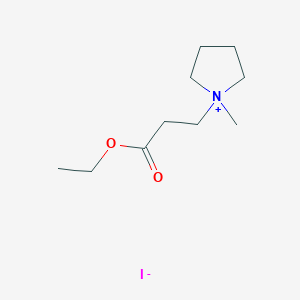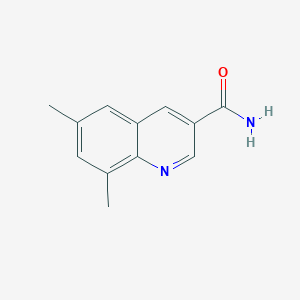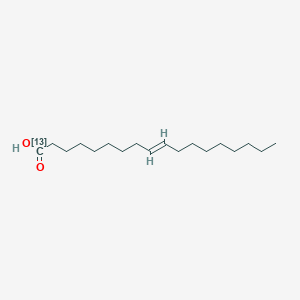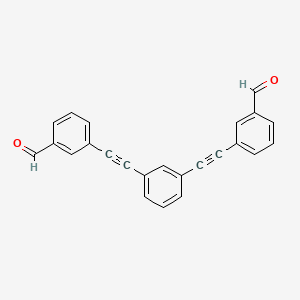
1,3-Bis(3-formylphenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-formylphenylethynyl)benzene is an organic compound with the molecular formula C24H14O2 It is a derivative of benzene, featuring two formylphenylethynyl groups attached to the 1 and 3 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(3-formylphenylethynyl)benzene can be synthesized through a multi-step process involving the following key steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of 1,3-diiodobenzene with 3-ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3-formylphenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 1,3-Bis(3-carboxyphenylethynyl)benzene.
Reduction: 1,3-Bis(3-hydroxyphenylethynyl)benzene.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Aplicaciones Científicas De Investigación
1,3-Bis(3-formylphenylethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3-formylphenylethynyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of formyl groups and the conjugated ethynylbenzene system. The formyl groups can undergo nucleophilic addition reactions, while the ethynylbenzene system can participate in π-π interactions and conjugation with other aromatic systems. These properties make it a versatile compound for various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3-formylphenylethynyl)benzene: Similar structure but with formylphenylethynyl groups at the 1 and 4 positions.
1,3-Bis(phenylethynyl)benzene: Lacks the formyl groups, resulting in different reactivity and applications.
1,3-Bis(4-formylphenylethynyl)benzene: Similar structure but with formyl groups at the 4 positions of the phenylethynyl groups.
Uniqueness
1,3-Bis(3-formylphenylethynyl)benzene is unique due to the specific positioning of the formylphenylethynyl groups, which influences its chemical reactivity and potential applications. The presence of formyl groups at the 3 positions allows for specific interactions and reactions that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C24H14O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-[2-[3-[2-(3-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-8-2-6-21(15-23)12-10-19-4-1-5-20(14-19)11-13-22-7-3-9-24(16-22)18-26/h1-9,14-18H |
Clave InChI |
QLKMWQVVRDSPCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C#CC2=CC(=CC=C2)C#CC3=CC=CC(=C3)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


